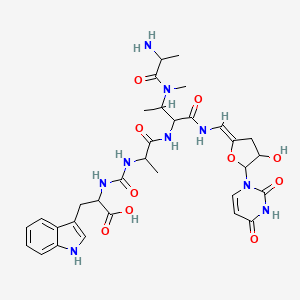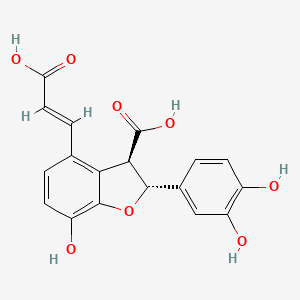
Przewalskinic acid A
Descripción general
Descripción
El ácido przewalskínico A es un ácido fenólico raro, soluble en agua, que se encuentra principalmente en la hierba Salvia przewalskii Maxim. Es conocido por sus potentes actividades antioxidantes y sus posibles efectos protectores contra el daño cerebral y cardíaco causado por la isquemia-reperfusión . El compuesto es altamente activo biológicamente y ha sido objeto de diversos estudios científicos debido a su potencial terapéutico .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El proceso de biotransformación implica el uso de una enzima cruda producida a partir de la cepa Aspergillus oryzae D30s . La enzima hidroliza el ácido salvianolico B en ácido przewalskínico A y danshensu. El proceso de preparación implica los siguientes pasos:
- Hidrólisis del ácido salvianolico B utilizando la enzima cruda.
- Concentración de las soluciones de ácido przewalskínico A y danshensu por evaporación al vacío.
- Purificación mediante cromatografía líquida de ultra rendimiento-espectrometría de masas (UPLC-MS) y técnicas de resonancia magnética nuclear (RMN) .
Métodos de producción industrial: La producción industrial del ácido przewalskínico A sigue un proceso de biotransformación similar. La enzima cruda de Aspergillus oryzae se utiliza para hidrolizar el ácido salvianolico B, obteniendo ácido przewalskínico A con una pureza del 91,0% y un rendimiento superior al 86% .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido przewalskínico A experimenta diversas reacciones químicas, entre ellas:
Oxidación: La estructura fenólica del ácido przewalskínico A lo hace susceptible a reacciones de oxidación, que pueden conducir a la formación de quinonas y otros productos de oxidación.
Reducción: El compuesto puede reducirse bajo condiciones específicas para producir diferentes formas reducidas.
Sustitución: El ácido przewalskínico A puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo fenólicos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios electrófilos para las reacciones de sustitución, como los halógenos y los agentes alquilantes.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir diferentes formas reducidas del ácido przewalskínico A.
4. Aplicaciones en investigación científica
El ácido przewalskínico A tiene una amplia gama de aplicaciones en investigación científica, entre ellas:
Química: Se utiliza como compuesto modelo para estudiar las reacciones y los mecanismos de los ácidos fenólicos.
Biología: Se investiga por sus propiedades antioxidantes y sus posibles efectos protectores contra el estrés oxidativo.
Industria: Se utiliza en el desarrollo de formulaciones y suplementos antioxidantes.
Aplicaciones Científicas De Investigación
Przewalskinic acid A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phenolic acid reactions and mechanisms.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Industry: Used in the development of antioxidant formulations and supplements.
Mecanismo De Acción
El mecanismo de acción del ácido przewalskínico A implica sus propiedades antioxidantes. El compuesto elimina los radicales libres y reduce el estrés oxidativo, protegiendo así las células y los tejidos de los daños. Se dirige a diversas vías moleculares implicadas en el estrés oxidativo y la inflamación, incluida la vía del factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2) y la vía de la proteína quinasa activada por mitógeno (MAPK) .
Compuestos similares:
Ácido salvianolico B: Un ingrediente principal soluble en agua de la raíz de Salvia miltiorrhiza, conocido por sus efectos terapéuticos.
Danshensu: Otro compuesto derivado del ácido salvianolico B, con propiedades antioxidantes similares.
Comparación: El ácido przewalskínico A es único debido a su mayor actividad biológica y mejor solubilidad en agua en comparación con compuestos similares como el ácido salvianolico B y el danshensu. Sus potentes propiedades antioxidantes y sus efectos protectores contra las lesiones por isquemia-reperfusión lo convierten en un compuesto valioso para la investigación científica y las aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Salvianolic Acid B: A major water-soluble ingredient of Salvia miltiorrhiza root, known for its therapeutic effects.
Danshensu: Another compound derived from salvianolic acid B, with similar antioxidant properties.
Comparison: Przewalskinic acid A is unique due to its higher biological activity and better water solubility compared to similar compounds like salvianolic acid B and danshensu. Its potent antioxidant properties and protective effects against ischemia-reperfusion injuries make it a valuable compound for scientific research and therapeutic applications .
Propiedades
IUPAC Name |
(2R,3R)-4-[(E)-2-carboxyethenyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-10-4-2-9(7-12(10)21)16-15(18(24)25)14-8(3-6-13(22)23)1-5-11(20)17(14)26-16/h1-7,15-16,19-21H,(H,22,23)(H,24,25)/b6-3+/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHXGOBGPWPCCK-DBLORFJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C3=C(C=CC(=C3O2)O)C=CC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]2[C@@H](C3=C(C=CC(=C3O2)O)/C=C/C(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Przewalskinic acid A and where is it found?
A1: this compound is a phenolic acid first isolated from the root of Salvia przewalskii Maxim, a plant traditionally used in Chinese medicine. [] Its presence has also been studied in Salvia miltiorrhiza, another species known for its medicinal properties. []
Q2: How does the drying process of Salvia miltiorrhiza affect this compound content?
A2: Research indicates that drying significantly increases the levels of free this compound in Salvia miltiorrhiza. [] This suggests that during growth, the compound primarily exists in a bound form, possibly linked to polysaccharides. The drying process, potentially through enzymatic action, likely breaks these bonds, leading to a higher concentration of the free acid. []
Q3: What analytical techniques are used to identify and quantify this compound?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹³C-NMR, ¹H-NMR, and two-dimensional COSY experiments, has been crucial in elucidating the structure of this compound. [] For quantification, especially in analyzing free and bound forms, Ultra Performance Liquid Chromatography (UPLC) has been employed. []
Q4: Has the synthesis of this compound or related compounds been achieved?
A4: Yes, research indicates successful synthesis of trimethyl this compound. [] While the provided abstract doesn't offer detailed methodology, this suggests ongoing efforts to produce the compound synthetically, potentially paving the way for further research and applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


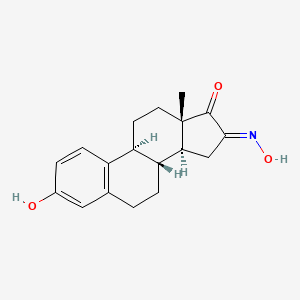
![N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1242344.png)
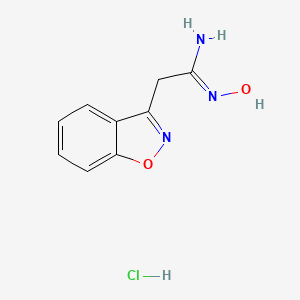
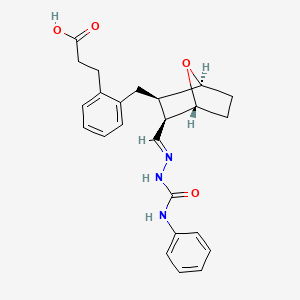
![(1R,4S,4'E,6R,10E,14E,16E,21R)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242350.png)

![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)


![N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide](/img/structure/B1242358.png)
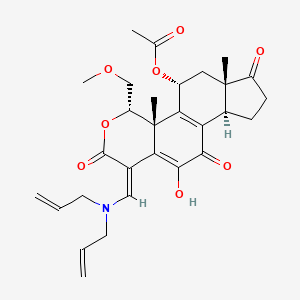
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)

